Pomalidomide-C3-OH is a derivative of pomalidomide, a well-known immunomodulatory drug primarily used in the treatment of multiple myeloma. Pomalidomide itself is classified as an anti-angiogenic agent and an immunomodulator, functioning through various mechanisms to enhance immune response and inhibit tumor growth. The compound features a molecular formula of and has a molecular weight of approximately 273.244 g/mol .
Pomalidomide-C3-OH can be synthesized from commercially available starting materials, typically involving several chemical reactions that modify the parent compound, pomalidomide. It falls under the category of small molecules and is classified as an antineoplastic agent due to its role in cancer treatment .
The synthesis of pomalidomide-C3-OH generally involves multiple steps starting from nitro phthalic acid and 3-amino piperidine-2,6-dione. A common synthetic route includes:
For large-scale production, industrial methods optimize the synthesis routes for higher yields and efficiency, employing advanced purification techniques to isolate pomalidomide-C3-OH effectively.
Pomalidomide-C3-OH has a distinct molecular structure characterized by its functional groups that contribute to its biological activity. The structural representation includes:
Pomalidomide-C3-OH can participate in various chemical reactions, including:
Pomalidomide-C3-OH operates through several mechanisms:
Pomalidomide-C3-OH has diverse applications in scientific research:
Pomalidomide-C3-OH (chemical name: 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propan-1-ol; CAS 2289788-04-9) exemplifies a strategically engineered E3 ubiquitin ligase ligand-linker conjugate. Its design adheres to core PROTAC® principles: a cereblon (CRBN)-binding pomalidomide moiety, a target-protein-binding warhead, and a connector linker. The pomalidomide scaffold exploits the established molecular interaction between immunomodulatory drugs (IMiDs) and CRBN, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex [7] [10]. Binding induces conformational changes in CRBN, creating a neomorphic surface that selectively recruits proteins like transcription factors IKZF1/3 for ubiquitination and degradation [10]. The linker attached at the C4-position of the phthalimide ring is critical for positioning the warhead to enable ternary complex formation with the target protein [2] [7].
Table 1: Key Molecular Characteristics of Pomalidomide-C3-OH
Property | Value/Specification |
---|---|
Molecular Formula | C₁₆H₁₇N₃O₅ |
Molecular Weight | 331.33 g/mol |
CAS Number | 2289788-04-9 |
SMILES | OCCCNC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 |
Linker Type | Alkyl (C3) with terminal hydroxyl |
Purity | ≥95% (HPLC) |
Role in PROTACs® | CRBN-recruiting ligand-linker |
The C3 alkyl linker terminated by a hydroxyl group (-OH) is pivotal for PROTAC® functionality. Linker length and chemistry directly influence the distance, orientation, and flexibility between the CRBN ligand and the target-binding warhead, thereby impacting ternary complex stability and degradation efficiency [2] [4]. The 3-carbon (C3) spacer provides an optimal spatial separation (~11–13 Å) for bridging CRBN and common target proteins [4]. The terminal hydroxyl group contributes significantly through:
The terminal functional group on the C3 linker profoundly alters PROTAC® pharmacology. Comparative analysis reveals distinct advantages and limitations:
Table 2: Impact of C3 Linker Terminal Group on PROTAC® Properties
Linker Derivative | Key Chemical Properties | Impact on PROTAC® Function | Primary Use |
---|---|---|---|
Pomalidomide-C3-OH (Terminal -OH) | Polar, hydrogen-bond donor/acceptor | Enhanced solubility; Potential H-bonding in ternary complex; Balanced flexibility; Moderate logP | Versatile ligand-linker conjugation |
Pomalidomide-C3-NH₂ (Terminal -NH₂; CAS 2093388-20-4) | Basic, hydrogen-bond donor/acceptor; Charged (protonated) at physiological pH | Increased solubility; Potential for salt formation; Enables amide coupling to carboxylic acid warheads; Can engage in ionic/H-bond interactions | Conjugation via amine-reactive chemistry (e.g., NHS esters, acyl chlorides) |
Pomalidomide-amido-C3-COOH (Terminal -COOH; CAS 2162120-77-4) | Acidic, hydrogen-bond acceptor; Charged (deprotonated) at physiological pH | High hydrophilicity; Enables coupling to amine-bearing warheads via amide bond; Potential for electrostatic repulsion/attraction | Conjugation via carboxylate-reactive chemistry (e.g., EDC/NHS coupling) |
Pomalidomide possesses a chiral center at the 3-position of the glutarimide ring (C3-piperidine). The (S)-enantiomer of pomalidomide exhibits significantly higher affinity for CRBN compared to the (R)-enantiomer, directly influencing the efficacy of the parent ligand and its conjugates [7] [10]. In Pomalidomide-C3-OH, the linker is attached to the prochiral C4 carbon of the phthalimide ring. While C4 itself isn't chiral, the orientation of the linker relative to the rigid pomalidomide scaffold and the chiral C3-piperidine center is crucial:
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: